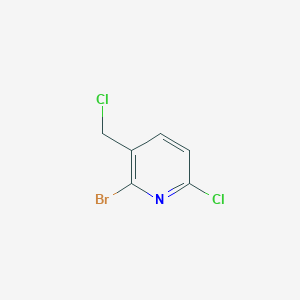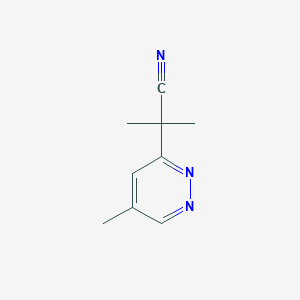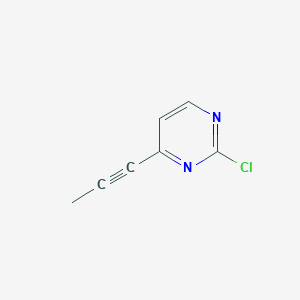
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with a chlorine atom at the second position and a propynyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine typically involves the reaction of 2-chloropyrimidine with propargyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the propargyl alcohol attacks the chlorine-substituted carbon of the pyrimidine ring, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Cross-coupling reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form new carbon-carbon bonds.
Cycloaddition reactions: The propynyl group can undergo cycloaddition reactions with azides to form triazoles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and bases such as sodium hydride or potassium tert-butoxide.
Cross-coupling reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Cycloaddition reactions: Copper(I) catalysts and azides are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Cross-coupling reactions: Biaryl or heteroaryl compounds.
Cycloaddition reactions: Triazole derivatives.
Applications De Recherche Scientifique
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential anticancer and antiviral agents.
Materials science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Chemical biology: It is employed in the design of molecular probes for studying biological processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The propynyl group can participate in covalent bonding with nucleophilic residues in proteins, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with aromatic amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyrimidine: Lacks the propynyl group and has different reactivity and applications.
4-(Prop-2-yn-1-yloxy)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different electronic properties and reactivity.
2-Chloro-4-(prop-2-yn-1-yloxy)pyrimidine: Similar structure but with an oxygen atom linking the propynyl group to the pyrimidine ring.
Uniqueness
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine is unique due to the presence of both a chlorine atom and a propynyl group on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in different fields of research.
Propriétés
Numéro CAS |
811450-47-2 |
|---|---|
Formule moléculaire |
C7H5ClN2 |
Poids moléculaire |
152.58 g/mol |
Nom IUPAC |
2-chloro-4-prop-1-ynylpyrimidine |
InChI |
InChI=1S/C7H5ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,1H3 |
Clé InChI |
KRVODAFIAJQTMF-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=NC(=NC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


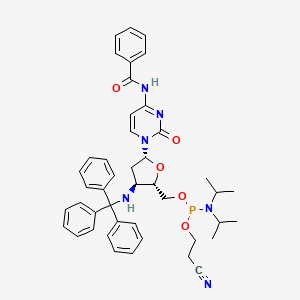
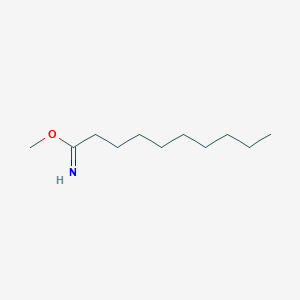
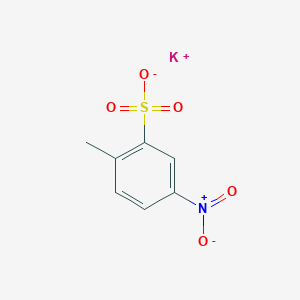
![(1R,5R)-tert-Butyl 8-oxo-10-(2,2,2-trifluoroethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12958061.png)
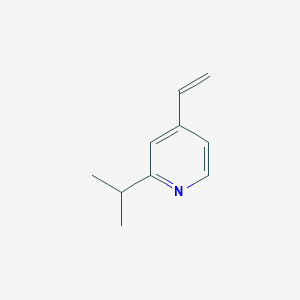
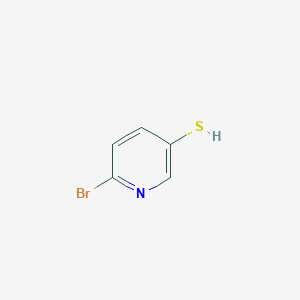
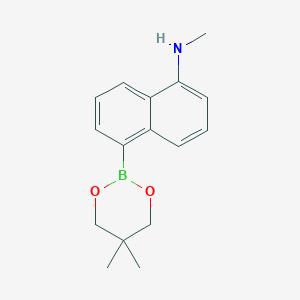
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B12958084.png)
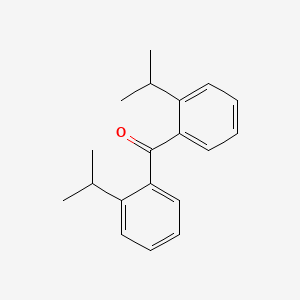
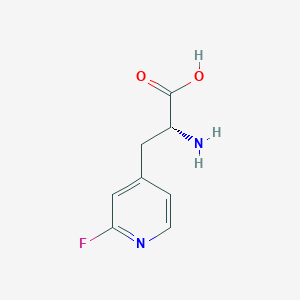
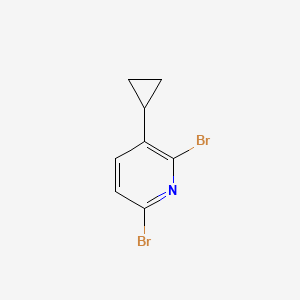
![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)
